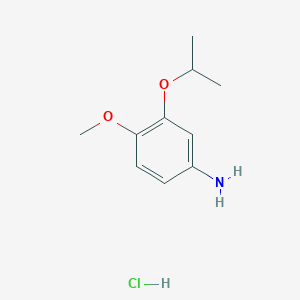

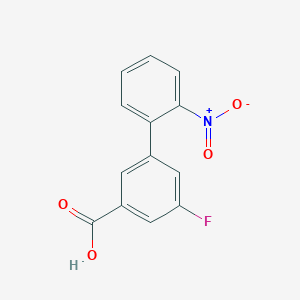

![molecular formula C7H16ClNO2 B1471120 3-[(エチル)(メチル)アミノ]ブタン酸塩酸塩 CAS No. 1609399-82-7](/img/structure/B1471120.png)

3-[(エチル)(メチル)アミノ]ブタン酸塩酸塩

概要

説明

“3-[Ethyl(methyl)amino]butanoic acid hydrochloride” is a chemical compound . It is also known as the hydrochloride salt form of 3-[Ethyl(methyl)amino]butanoic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of chiral drug intermediates, such as ® -3-aminobutanol . The synthesis method involves four basic steps: esterification, amino protection, reduction, and deprotection . Another synthesis method involves the reaction of ® -N-benzyl-2-phenylglycine and acetaldehyde .Chemical Reactions Analysis

Esters, such as “3-[Ethyl(methyl)amino]butanoic acid hydrochloride”, typically undergo reactions where the alkoxy (OR’) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification . When a base is used to hydrolyze an ester, the products are a carboxylate salt and an alcohol .科学的研究の応用

ペプチド合成

3-[(エチル)(メチル)アミノ]ブタン酸塩酸塩: は、ペプチド合成において、複雑なペプチドの構築のためのビルディングブロックとして使用されます。 この化合物の構造は、合成されたペプチドの生物活性を高めることができる側鎖を導入することを可能にする .

N-アリールアミノブタン酸の合成

この化合物は、アリールハライドとのウルマン型アリールアミノ化反応における重要な反応剤です。 得られるN-アリールアミノブタン酸は、その構造的多様性のために、医薬品や農薬の開発において潜在的な用途を持つ .

置換ピペリジノンの調製

3-[(エチル)(メチル)アミノ]ブタン酸塩酸塩: は、置換ピペリジノンの合成における中間体である3-アミノブタン酸メチルエステルに変換することができます。 ピペリジノンは、医薬品化学において、創薬におけるファーマコフォアとして使用されるため、価値がある .

カルボニルとのアミン反応

この化合物は、アルデヒドやケトンと反応して、シッフ塩基としても知られるイミン誘導体を形成します。 これらの反応は、有機合成において非常に重要であり、様々なヘテロ環式化合物の生成につながる可能性がある .

アミドの形成

酸塩化物と反応させると、3-[(エチル)(メチル)アミノ]ブタン酸塩酸塩はアミドを形成します。 この反応は、生物活性分子やポリマーに多く存在する幅広いアミド系化合物の合成において基本的である .

スルホンアミドの合成

この化合物は、アルカリ性条件下でスルホニル基と反応してスルホンアミドを形成することができます。 スルホンアミドは、抗菌剤として長い歴史を持ち、現在でも様々な治療用途で使用されている .

化学中間体

化学中間体として、3-[(エチル)(メチル)アミノ]ブタン酸塩酸塩は、新規ポリマーやコーティングの開発など、材料科学において用途を持つ可能性のある他の化学物質を調製するために使用される .

神経伝達の研究

神経伝達物質との構造的類似性から、この化合物は神経科学研究において、神経伝達のメカニズムと、脳機能における類似の化合物の役割を研究するために使用される可能性がある .

Safety and Hazards

作用機序

The mode of action of an amino acid generally involves its incorporation into proteins during translation, where it can influence the structure and function of the protein. The pharmacokinetics of amino acids typically involve absorption from the diet, distribution throughout the body, metabolism (often in the liver), and excretion .

The result of the action of an amino acid can vary widely depending on the specific protein it is incorporated into and the biochemical pathway it is involved in. Environmental factors such as diet, pH, and temperature can influence the action, efficacy, and stability of amino acids .

生化学分析

Biochemical Properties

3-[Ethyl(methyl)amino]butanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipase A2 (PLA2) enzymes, which are involved in the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids . This interaction can inhibit the activity of PLA2, thereby affecting the production of pro-inflammatory mediators.

Cellular Effects

The effects of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of prostaglandin E2 (PGE2) in spinal cord cells, which plays a role in pain and inflammation . Additionally, it can impact the expression of genes involved in inflammatory responses, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, 3-[Ethyl(methyl)amino]butanoic acid hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PLA2 enzymes results in the inhibition of their activity, which in turn reduces the production of pro-inflammatory mediators . This compound may also influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of PLA2 activity and reduced inflammatory responses.

Dosage Effects in Animal Models

The effects of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to produce beneficial effects such as reduced inflammation and pain relief. At higher doses, it may cause toxic or adverse effects, including hypotension and reduced motor activity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-[Ethyl(methyl)amino]butanoic acid hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can affect the metabolism of fatty acids and amino acids, leading to changes in the levels of these metabolites . The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

3-[ethyl(methyl)amino]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-8(3)6(2)5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNTZQBVRXAFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

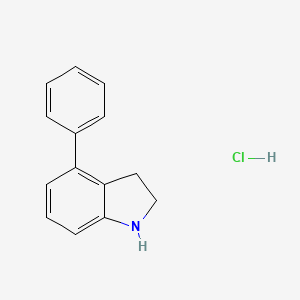

![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)

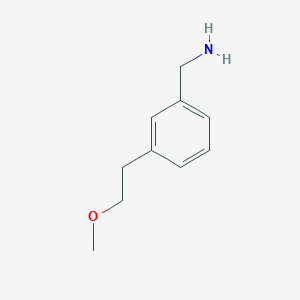

![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)

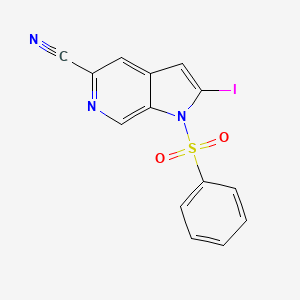

![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)

![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)